![molecular formula C10H9N3O3 B3821039 (2E)-2-imidazo[1,2-a]pyridin-2-yl-2-methoxyiminoacetic acid](/img/structure/B3821039.png)
(2E)-2-imidazo[1,2-a]pyridin-2-yl-2-methoxyiminoacetic acid
Overview
Description
(2E)-2-imidazo[1,2-a]pyridin-2-yl-2-methoxyiminoacetic acid is a heterocyclic compound that features an imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-imidazo[1,2-a]pyridin-2-yl-2-methoxyiminoacetic acid can be achieved through multicomponent condensation reactions. One effective method involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This approach is advantageous due to its simplicity and high yield.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the multicomponent condensation method mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-imidazo[1,2-a]pyridin-2-yl-2-methoxyiminoacetic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the imidazo[1,2-a]pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
(2E)-2-imidazo[1,2-a]pyridin-2-yl-2-methoxyiminoacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of (2E)-2-imidazo[1,2-a]pyridin-2-yl-2-methoxyiminoacetic acid involves its interaction with specific molecular targets and pathways. For instance, in the context of its antimicrobial activity, it may inhibit key enzymes or disrupt cellular processes essential for the survival of pathogens . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: This core structure is shared by many compounds with diverse biological activities.
Imidazo[1,2-a]pyrimidine: Another similar compound with significant attention in synthetic chemistry and drug development.
Uniqueness
(2E)-2-imidazo[1,2-a]pyridin-2-yl-2-methoxyiminoacetic acid is unique due to its specific functional groups and the resulting biological activities. Its methoxyiminoacetic acid moiety distinguishes it from other imidazo[1,2-a]pyridine derivatives, potentially offering unique interactions with biological targets and novel therapeutic applications .
Properties
IUPAC Name |
(2E)-2-imidazo[1,2-a]pyridin-2-yl-2-methoxyiminoacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-16-12-9(10(14)15)7-6-13-5-3-2-4-8(13)11-7/h2-6H,1H3,(H,14,15)/b12-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBSCLRJQPCGAQT-FMIVXFBMSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(C1=CN2C=CC=CC2=N1)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(\C1=CN2C=CC=CC2=N1)/C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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